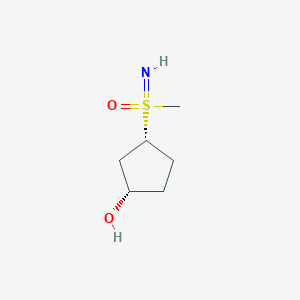

![molecular formula C17H16N4O3S B2572056 N-(1,3-ジメチル-2,2-ジオキシド-1,3-ジヒドロベンゾ[c][1,2,5]チアジアゾール-5-イル)-1H-インドール-5-カルボキサミド CAS No. 2034587-20-5](/img/structure/B2572056.png)

N-(1,3-ジメチル-2,2-ジオキシド-1,3-ジヒドロベンゾ[c][1,2,5]チアジアゾール-5-イル)-1H-インドール-5-カルボキサミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

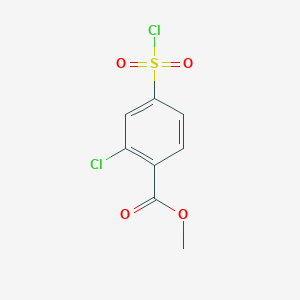

N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-1H-indole-5-carboxamide is a useful research compound. Its molecular formula is C17H16N4O3S and its molecular weight is 356.4. The purity is usually 95%.

BenchChem offers high-quality N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-1H-indole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-1H-indole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

有機エレクトロニクス:n型ドーパント

2-(2-メトキシフェニル)-1,3-ジメチル-1H-ベンゾイミダゾール-3-イウムヨージド (o-OMe-DMBI-I) などのカチオン性ベンゾイミダゾリウムヨージド塩は、有機エレクトロニクスにおいて効率的なn型ドーパントとして機能します 。これらのドーパントは、有機半導体の電気伝導率を向上させ、有機電界効果トランジスタ (OFET)、有機太陽電池、および発光ダイオード (OLED) などのアプリケーションに役立ちます。o-OMe-DMBI-I などのn型ドーパントを使用して有機材料の電子特性を調整する能力は、柔軟性があり軽量な電子デバイスの進歩にとって不可欠です。

分子マシン:回転運動

o-OMe-DMBI-I を金 (Au) 表面に堆積させると、安定して固定され、走査型トンネル顕微鏡 (STM) パルスで励起されると興味深い回転挙動を示します。300 ~ 400 mV のバイアス電圧下で、分子は 95% を超える確率で、6 つの明確に定義された配向を介して順次単方向回転運動を行います。この分子ローターの正確な結合様式は、メトキシ基を切断してアルコキシ官能基を形成し、金に共有結合的に結合します。興味深いことに、ローターを伸長してナフタレンユニットを含めると、効率的な結合が妨げられ、事実上「ナノカー」構造に変換されます。 拡張された π 系をさらに調査し、DMBI モーターの高いアドレス可能性を組み合わせることで、分子ギアなどのより複雑な分子機械を実現できる可能性があります 。

次世代 n 型ドーパント

(4-(1,3-ジメチル-2,3-ジヒドロ-1H-ベンゾイミダゾール-2-イル)フェニル)ジメチルアミン (N-DMBI-H) などの関連化合物の溶液相n型ドーピングに関する研究は、有機デバイスで低電子親和性ホスト材料をドーピングできる、空気安定性のあるn型ドーパントを特定することを目的としています。 これらの次世代ドーパントは、安定で効率的な電荷輸送を提供することにより、有機エレクトロニクスの革命を起こす可能性があります 。

特性

IUPAC Name |

N-(1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)-1H-indole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O3S/c1-20-15-6-4-13(10-16(15)21(2)25(20,23)24)19-17(22)12-3-5-14-11(9-12)7-8-18-14/h3-10,18H,1-2H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYEPURQLCLXDCX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)NC(=O)C3=CC4=C(C=C3)NC=C4)N(S1(=O)=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((2-(2-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-phenethylacetamide](/img/structure/B2571975.png)

![9-oxo-6,9-dihydro-7H-pyrano[4,3-e]pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2571977.png)

![[(3Ar,6aR)-2,3,3a,4,6,6a-hexahydrofuro[2,3-c]furan-2-yl]methanamine](/img/structure/B2571979.png)

![N-(2,5-dimethylphenyl)-2-{7-methyl-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide](/img/structure/B2571986.png)

![13-Butyl-8-(2,3-dimethoxyphenyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2571987.png)

![4-{4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}benzoic acid](/img/structure/B2571995.png)